Boc-O-Propyl-L-tyrosine
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Overview
Description
Boc-O-Propyl-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of L-tyrosine, which enhances its stability and reactivity in synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-O-Propyl-L-tyrosine typically involves the protection of the amino group of L-tyrosine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid . The propyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The process may also involve purification steps such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Boc-O-Propyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents are used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Boc-O-Propyl-L-tyrosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-O-Propyl-L-tyrosine involves its role as a protected amino acid derivative. The Boc group provides stability and prevents unwanted side reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis . The molecular targets and pathways involved are primarily related to its incorporation into peptides and proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Boc-L-tyrosine: Similar in structure but lacks the propyl group, making it less versatile in certain synthetic applications.
Fmoc-L-tyrosine: Uses a different protecting group (fluorenylmethyloxycarbonyl) which is base-labile, offering an alternative protection strategy.
Cbz-L-tyrosine: Uses a benzyl carbamate protecting group, which requires stronger acidic conditions for deprotection.
Uniqueness
Boc-O-Propyl-L-tyrosine is unique due to the presence of both the Boc protecting group and the propyl group, which enhances its reactivity and versatility in synthetic applications. This dual functionality allows for more complex and targeted chemical modifications compared to its analogs.
Properties
CAS No. |
76757-93-2 |
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Molecular Formula |
C17H25NO5 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H25NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
InChI Key |
RKPPSPGQIMRPNE-AWEZNQCLSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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